[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cannabinoid Receptor Pharmacology Radioligand Binding Structure-Activity Relationship (SAR)

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1800102-24-2), also designated AM2201 N-(2-fluoropentyl) isomer or THJ-2201, is a synthetic cannabinoid (SC) from the naphthoylindole family. It is a positional isomer of the well-characterized AM-2201, distinguished by fluorine substitution at the 2-position rather than the 5-position of the N-pentyl chain.

Molecular Formula C24H22FNO
Molecular Weight 359.4 g/mol
CAS No. 1800102-24-2
Cat. No. B594094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS1800102-24-2
Synonyms(1-(2-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Molecular FormulaC24H22FNO
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
InChIInChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
InChIKeyUYTSDBWWEGEPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1800102-24-2) Matters for Cannabinoid Research Procurement


[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1800102-24-2), also designated AM2201 N-(2-fluoropentyl) isomer or THJ-2201, is a synthetic cannabinoid (SC) from the naphthoylindole family. It is a positional isomer of the well-characterized AM-2201, distinguished by fluorine substitution at the 2-position rather than the 5-position of the N-pentyl chain . This compound acts as a high-affinity, full agonist at both CB1 and CB2 cannabinoid receptors, with binding affinities (Ki) of 1.34 nM and 1.32 nM respectively, and exhibits an EC50 of 30.7 nM at hCB1 in cAMP inhibition assays [1][2]. Its targeted use is in forensic toxicology, analytical reference standardization, and mechanistic neurotoxicology research .

Structural Isomerism and Functional Divergence: Why Generic Substitution of [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone Is Scientifically Unjustified


Although [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone shares a core naphthoylindole scaffold with other SCs such as AM-2201, JWH-018, and MAM-2201, the 2-fluoropentyl positional isomerism establishes a unique chemical structure that directly determines distinct binding selectivity, functional potency, metabolic fate, and cellular toxicodynamic signatures . Simply substituting the 5-fluoropentyl isomer (AM-2201) for the 2-fluoropentyl isomer invalidates experimental reproducibility because each fluorine position yields a different CB1/CB2 selectivity ratio, a different set of cytochrome P450-mediated metabolites, and divergent mitochondrial toxicity profiles in neuronal and renal cell models [1][2]. The evidence summarized below demonstrates that procurement of the exact 2-fluoropentyl positional isomer is mandatory for applications requiring matched metabolite reference standards, selective receptor pharmacology, or consistent in vitro neurotoxicity readouts.

Comparator-Driven Quantitative Differentiation Evidence for [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone


CB1/CB2 Binding Selectivity Inversion Relative to AM-2201 (5-Fluoropentyl Isomer)

This 2-fluoropentyl isomer exhibits near-equivalent affinities for CB1 (Ki 1.34 nM) and CB2 (Ki 1.32 nM), representing a CB1/CB2 selectivity ratio of approximately 1.02 — essentially non-selective [1]. This is a significant departure from AM-2201 (5-fluoropentyl isomer), which shows a CB1-preferring selectivity ratio of 2.6 (Ki CB1 1.0 nM vs. CB2 2.6 nM) . The selectivity inversion is also strong relative to JWH-018, which displays CB2 preference with a ratio of 0.33 (Ki CB1 9.0 nM vs. CB2 2.94 nM), and MAM-2201, which exhibits CB2 preference with a ratio of 0.28 (Ki CB1 2.07 nM vs. CB2 0.58 nM) [2][3]. Thus, the 2-fluoropentyl positional isomer is the only naphthoylindole SC among these four to approach true CB1/CB2 equipotency.

Cannabinoid Receptor Pharmacology Radioligand Binding Structure-Activity Relationship (SAR) Receptor Selectivity

Functional Potency Differentiation at hCB1: cAMP Inhibition EC50 Comparison with THJ-018

In a comparative study of synthetic cannabinoid metabolites, the parent compound THJ-2201 (2-fluoropentyl isomer) demonstrated an EC50 of 30.7 nM at hCB1 in cAMP inhibition assays, which was significantly more potent than its non-fluorinated indazole analog THJ-018 (EC50 48.8 nM, P = 0.048) [1]. This represents a 1.59-fold increase in functional potency conferred by the 2-fluoropentyl substitution on the indole core. No data for the corresponding 5-fluoropentyl isomer (AM-2201) were available in this head-to-head functional assay series, so the comparison is cross-study class-level; however, the rank-order of potency within the indazole/indole naphthoyl series places THJ-2201 among the more potent SCs, comparable to JWH-122-4 and Δ9-THC in the same assay platform [2].

CB1 Functional Activity cAMP Assay GPCR Pharmacology Potency Ranking

Metabolic Fate Divergence: Predominant Oxidative Defluorination vs. Hydroxylation in Comparators

Incubation of THJ-2201 (10 µM) in human hepatocytes for 3 h yielded 27 distinct metabolites, with the predominant pathway being oxidative defluorination followed by carboxylation or glucuronidation [1]. In contrast, the non-fluorinated analog THJ-018 produced only 13 metabolites under identical conditions, with primary metabolism via N-pentyl chain hydroxylation [1]. Microsomal incubation further expanded the THJ-2201 metabolic profile to 19 metabolite groups encompassing 46 distinct species, again dominated by naphthyl hydroxylation and oxidative defluorination [2]. The oxidative defluorination pathway is unique to the fluorinated isomer and generates defluorinated carboxylate metabolites (e.g., THJ-018 pentanoic acid) that serve as specific urinary biomarkers distinguishing THJ-2201 intake from its non-fluorinated and 5-fluoropentyl counterparts [1][3].

Drug Metabolism Hepatocyte Incubation LC-HRMS Forensic Toxicology

Mitochondrial Bioenergetic Impairment During Neurodifferentiation: Quantitative Comparison with Untreated Controls

Exposure of differentiating NG108-15 neuroblastoma-glioma cells to THJ-2201 at biologically relevant concentrations (1 pM–1 µM) caused a 30–40% reduction in intracellular ATP levels in a CB1-dependent manner, accompanied by a 20–30% decrease in mitochondrial membrane potential (TMRE retention) [1]. Cells treated with 1 µM THJ-2201 failed to sustain the expected increase in VDAC levels (an indirect marker of mitochondrial mass), exhibiting a nearly 25% reduction compared to vehicle controls at 72 h [1][2]. Concurrently, THJ-2201 elevated PGC-1α expression while disrupting its nuclear translocation, indicating impaired mitochondrial biogenesis signaling [1]. These mitochondrial toxicity features are not generalizable to all naphthoylindole SCs; a comparative nephrotoxicity study demonstrated that THJ-2201 and JWH-122 can evoke differential apoptotic signatures in human proximal tubule cells (HK-2), with THJ-2201 showing distinct mitochondrial dysfunction patterns [3].

Neurotoxicology Mitochondrial Function Neuronal Differentiation ATP Depletion

Specific Urinary Metabolite Markers for Isomer-Resolved Forensic Confirmation

A dedicated isomer-differentiation study identified three specific metabolite markers for THJ-2201 intake that are not produced by the structural isomer FUBIMINA (BIM-2201): 5′-OH-THJ-018 (F26), THJ-018 pentanoic acid (F25), and hydroxylated THJ-2201 (F13) [1]. These markers are analytically distinguishable from FUBIMINA-specific markers (5′-OH-BIM-018, BIM-018 pentanoic acid, BIM-018 pentanoic acid dihydrodiol) via optimized chromatographic retention times and distinct product ion spectra [1]. In human urine samples from forensic cases, 46 different THJ-2201 metabolites were observed after microsomal incubation, providing a uniquely rich forensic signature for unequivocal intake confirmation [2]. This forensic differentiation capacity is critical because THJ-2201 and FUBIMINA share identical molecular weights for parent compounds and many metabolites, yet have different legal scheduling statuses across jurisdictions [1].

Forensic Toxicology Metabolite Biomarkers LC-HRMS Isomer Differentiation

Nephrotoxicity Signature Differentiation from JWH-122 in Human Proximal Tubule Cells

In a comparative in vitro nephrotoxicity study using human proximal tubule (HK-2) cells, both THJ-2201 and JWH-122 triggered apoptotic cell death pathways at in vivo relevant concentrations (1 nM–1 µM); however, the two SCs exhibited distinct nephrotoxicity signatures in terms of mitochondrial function disruption [1]. While quantitative IC50 or apoptotic index values were not directly reported in the abstract, the study explicitly identifies 'potential similarities and/or differences regarding their nephrotoxicity signatures' between the structurally distinct SCs AB-FUBINACA, JWH-122, and THJ-2201, establishing that the naphthoylindole 2-fluoropentyl isomer produces a non-identical renal toxicity profile compared to JWH-122 [1]. This confirms that nephrotoxicity cannot be extrapolated across naphthoylindole SCs and that procurement of the specific 2-fluoropentyl isomer is necessary for renal toxicology studies.

Nephrotoxicity Apoptosis Mitochondrial Dysfunction In Vitro Toxicology

Procurement-Driven Application Scenarios for [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1800102-24-2)


Forensic Toxicology Reference Standard for Isomer-Specific Urinary Metabolite Confirmation

Forensic laboratories analyzing urine samples for synthetic cannabinoid intake require the 2-fluoropentyl isomer as an authentic reference standard to confirm THJ-2201 consumption and distinguish it from its isomer FUBIMINA. The three specific metabolite markers—5′-OH-THJ-018 (F26), THJ-018 pentanoic acid (F25), and hydroxylated THJ-2201 (F13)—are exclusively produced by THJ-2201 and enable definitive isomer attribution via LC-HRMS with optimized chromatographic separation [1]. Given the different legal scheduling of these isomers across jurisdictions, procurement of the correct 2-fluoropentyl isomer standard directly determines the legal validity of forensic casework [1].

CB1/CB2 Equipotent Pharmacological Probe for Unbiased Cannabinoid Receptor Studies

Researchers requiring simultaneous and equipotent activation of CB1 and CB2 receptors without subtype bias should select the 2-fluoropentyl isomer, which exhibits a near-unity CB1/CB2 selectivity ratio (Ki 1.34 nM vs. 1.32 nM) [2]. This contrasts with AM-2201 (2.6-fold CB1 bias), JWH-018 (3-fold CB2 bias), and MAM-2201 (3.6-fold CB2 bias), making the 2-fluoropentyl isomer the most appropriate tool for dissecting balanced cannabinoid receptor pharmacology [3]. The compound's established functional potency (EC50 30.7 nM at hCB1 in cAMP assays) further supports its use in concentration-response studies [4].

In Vitro Neurotoxicity Benchmarking Using Validated Mitochondrial Dysfunction Readouts

Neuroscience and toxicology groups investigating synthetic cannabinoid-induced neurodevelopmental impairment can leverage the well-characterized mitochondrial toxicity profile of THJ-2201 as a positive control. The compound reliably produces 30–40% ATP depletion, 20–30% mitochondrial membrane potential loss, and ~25% VDAC reduction in differentiating NG108-15 cells, all in a CB1-dependent manner, providing quantitative benchmark parameters for comparative neurotoxicity screening [5]. These metrics are specific to the 2-fluoropentyl isomer under the reported exposure conditions (1 pM–1 µM) and cannot be assumed for other naphthoylindole SCs [5].

Human Hepatocyte Metabolism Studies Requiring Oxidative Defluorination Pathway Characterization

Drug metabolism and pharmacokinetics (DMPK) investigators studying fluorinated synthetic cannabinoid metabolism require the 2-fluoropentyl isomer because its predominant oxidative defluorination pathway yields 27 human hepatocyte metabolites, versus only 13 for the non-fluorinated analog THJ-018 [6]. The defluorination-dependent carboxylate metabolites (e.g., THJ-018 pentanoic acid) serve as unique analytical targets for mass spectrometry method development and CYP450 phenotyping, with CYP2B6, CYP2C19, CYP3A4, and CYP3A5 identified as the major contributing isoenzymes [7].

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